7-环己基-1-四氢萘酮

描述

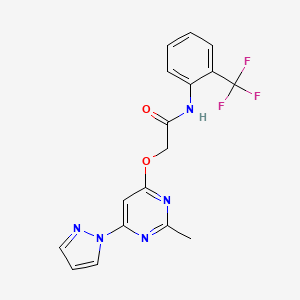

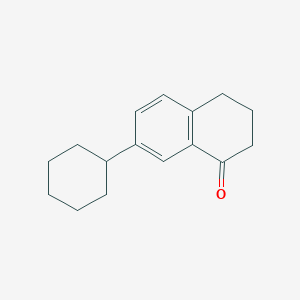

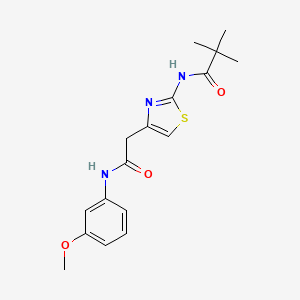

7-Cyclohexyl-1-tetralone is a chemical compound that consists of 20 Hydrogen atoms, 16 Carbon atoms, and 1 Oxygen atom . It is a derivative of 1-Tetralone, which is a bicyclic aromatic hydrocarbon and a ketone . 1-Tetralone can be regarded as benzo-fused cyclohexanone and is a colorless oil with a faint odor .

Synthesis Analysis

The synthesis of 7-methoxy-1-tetralone, a similar compound to 7-Cyclohexyl-1-tetralone, has been reported in the literature . The synthesis involves a multi-step continuous-flow strategy, which is an efficient and highly productive method. This method presents significant advantages over traditional batch operation, including dramatically reduced reaction time, highly improved reaction efficiency, and good controls over reaction optimizing conditions .Molecular Structure Analysis

The molecular structure of 7-Cyclohexyl-1-tetralone consists of a cyclohexyl group attached to the 7-position of a 1-tetralone molecule . The molecular weight of 7-Cyclohexyl-1-tetralone is determined by the sum of the atomic weights of each constituent element multiplied by the number of atoms .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 7-methoxy-1-tetralone, a similar compound to 7-Cyclohexyl-1-tetralone, have been described in detail . The most economic and concise route involves mixing anisole with succinic anhydride and AlCl3 in an organic solvent to form 4-(4-methoxyphenyl)-4-oxobutanoic acid through Friedel–Crafts acylation .科学研究应用

抗有丝分裂活性

7-环己基-1-四氢萘酮已被探究其在癌症研究中的潜力。Shivakumar 等人(2014 年)的一项研究合成了新的四氢萘酮酸作为鬼臼毒素的类似物,用环己基取代特定的苯环。这些化合物(包括 7-环己基-1-四氢萘酮的变体)表现出显著的抗有丝分裂活性,其中一些在抑制细胞分裂(癌症治疗的关键方面)方面表现出优异的结果 (Shivakumar 等人,2014 年)。

鬼臼毒素类似物的合成

7-环己基-1-四氢萘酮已被用于鬼臼毒素类似物的合成。Basavaraju 和 Anjanamurthy(2003 年)讨论了它作为此过程中间体的作用,强调了环己基对合成途径的空间效应。这项研究对于开发具有潜在药用价值的新化合物(尤其是在肿瘤学中)具有重要意义 (Basavaraju 和 Anjanamurthy,2003 年)。

单胺氧化酶抑制剂

7-环己基-1-四氢萘酮衍生物已被评估其对单胺氧化酶 (MAO) 的抑制作用,MAO 是一种与神经系统疾病相关的酶。Amakali 等人(2018 年)合成了一系列 2-杂芳亚甲基-1-四氢萘酮衍生物,证明了它们对抑制 MAO-B 同工型的选择性,这对于治疗抑郁症和帕金森病等神经系统疾病具有重要意义 (Amakali 等人,2018 年)。

催化和氧化过程

Chen 和 Sheldon(1995 年)报道了 7-环己基-1-四氢萘酮在催化中的用途,特别是在烃的氧化中。他们的研究证明了使用铬取代的铝磷酸盐-5 (CrAPO-5) 作为催化剂,四氢化萘向 1-四氢萘酮的有效转化。这项研究与工业化学和材料科学有关 (Chen 和 Sheldon,1995 年)。

作用机制

While the specific mechanism of action for 7-Cyclohexyl-1-tetralone is not mentioned in the retrieved papers, a similar compound, 7-methoxy-1-tetralone, has been studied for its effects on hepatocellular carcinoma . It was found to induce apoptosis, suppress cell proliferation and migration via regulating c-Met, p-AKT, NF-κB, MMP2, and MMP9 expression .

未来方向

Continuous flow technology has been widely adopted in manufacturing active pharmaceutical ingredients (APIs), and it presents significant advantages over traditional batch operation . Therefore, the future direction for the synthesis of compounds like 7-Cyclohexyl-1-tetralone could involve the further development and optimization of continuous flow synthesis methods .

属性

IUPAC Name |

7-cyclohexyl-3,4-dihydro-2H-naphthalen-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20O/c17-16-8-4-7-13-9-10-14(11-15(13)16)12-5-2-1-3-6-12/h9-12H,1-8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOBCCFWRXKRBJZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2=CC3=C(CCCC3=O)C=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Cyclohexyl-1-tetralone | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(Chloromethyl)-3-(3,4-difluorophenyl)bicyclo[1.1.1]pentane](/img/structure/B2864519.png)

![4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2864523.png)

![4-methoxy-N-(2-{[2-(4-morpholinoanilino)-2-oxoethyl]sulfanyl}phenyl)benzenecarboxamide](/img/structure/B2864525.png)

![2-[4-(3-methoxyphenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetonitrile](/img/structure/B2864526.png)

![{4-Chloro-5H,6H,7H-pyrrolo[3,4-d]pyrimidin-6-yl}phosphonoyl dichloride](/img/structure/B2864527.png)

![(4-chlorophenyl)[4-(3,5-dimethylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2864531.png)

![3-(2-Pyridinyl)-6-(trifluoromethyl)isoxazolo[4,3-b]pyridine](/img/structure/B2864532.png)